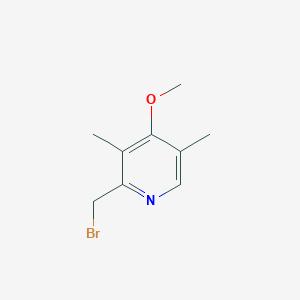

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Description

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a brominated pyridine derivative with significant utility in pharmaceutical synthesis and organic chemistry. It exists in two primary forms:

- Free base: CAS 780752-32-1, molecular formula C₉H₁₂BrNO, molecular weight 230.11 .

- Hydrobromide salt: CAS 629625-30-5, molecular formula C₉H₁₂BrNO·HBr, molecular weight 311.01 .

The compound features a bromomethyl group at the 2-position of the pyridine ring, which enhances its reactivity in nucleophilic substitution reactions. Its methoxy and methyl substituents at the 4-, 3-, and 5-positions contribute to steric and electronic effects, influencing solubility and stability.

Propriétés

IUPAC Name |

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQPURKUHJPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544260 | |

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780752-32-1 | |

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine typically involves the bromination of 4-methoxy-3,5-dimethylpyridine. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{4-methoxy-3,5-dimethylpyridine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Substitution: Formation of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine.

Oxidation: Formation of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid.

Reduction: Formation of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpiperidine.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Pharmaceutical Intermediates

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its electrophilic bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules.

2. Drug Development

This compound has been investigated for its potential as a precursor in developing new pharmaceutical agents targeting various biological pathways. For instance, its structural similarity to known drugs suggests possible interactions with enzymes and receptors involved in disease mechanisms.

3. Case Study: HSP90 Inhibitors

Research has demonstrated that derivatives of this compound can act as inhibitors of Heat Shock Protein 90 (HSP90), a critical chaperone involved in protein folding and stability. HSP90 inhibitors are being explored for their therapeutic potential in cancer treatment due to their role in stabilizing oncogenic proteins .

Material Science Applications

1. Synthesis of Functional Materials

The compound's unique chemical structure makes it suitable for synthesizing functional materials used in electronics and coatings. The presence of the methoxy group enhances solubility and reactivity, allowing for the development of advanced materials with tailored properties.

2. Polymer Chemistry

In polymer science, this compound can be used as a monomer or cross-linking agent to produce polymers with specific characteristics beneficial for various applications, including adhesives and sealants.

Future Research Directions

Ongoing research is needed to further explore the pharmacological properties of this compound. Specific areas for future investigation include:

- Mechanistic Studies : Understanding the interactions of this compound with biological targets to elucidate its mechanism of action.

- Optimization for Drug Development : Modifying the chemical structure to enhance potency and selectivity for specific receptors or enzymes.

- Exploration in Material Science : Investigating its potential in creating novel materials with unique electrical or mechanical properties.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is primarily based on its ability to act as an electrophile in various chemical reactions. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity makes it a valuable tool in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Derivatives

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

- Free base: CAS 84006-10-0, molecular formula C₉H₁₂ClNO, molecular weight 185.65 .

- Hydrochloride salt: CAS 86604-75-3, molecular formula C₉H₁₂ClNO·HCl, molecular weight 222.11 .

- Key differences :

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine

Hydroxymethyl and Sulfur-Containing Analogs

2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine

- CAS: 287118-45-0, molecular formula C₉H₁₃NO₃, molecular weight 183.21 .

- Key differences :

5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole

Brominated Pyridine Derivatives with Structural Variations

4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Data Tables

Table 1: Molecular Properties of Key Compounds

Table 2: Reactivity and Stability Comparison

Activité Biologique

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (C9H12BrNO) is a pyridine derivative that has garnered interest for its potential biological activities. This compound features a bromomethyl group and methoxy substituents on the pyridine ring, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

- Molecular Formula : C9H12BrNO

- Molecular Weight : 230.102 g/mol

- CAS Number : 780752-32-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential interactions with neurotransmitter systems.

Antimicrobial Activity

Studies have shown that compounds similar to this compound can exhibit significant antimicrobial effects against various pathogens. For instance, a related compound demonstrated inhibitory effects on bacterial growth, suggesting that this class of compounds may be useful in developing new antimicrobial agents.

Neurotransmitter Interaction

The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors. The presence of the bromomethyl and methoxy groups may enhance binding affinity to specific receptors involved in neurological processes.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors or enzymes, influencing their activity.

- Metabolic Pathways : It could affect metabolic pathways related to neurotransmission or microbial metabolism.

Study on Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Control Antibiotic | Staphylococcus aureus | 10 |

Neurotransmitter Receptor Study

Another study focused on the interaction of similar compounds with serotonin receptors. The findings suggested that modifications in the pyridine structure could lead to differential activation of serotonin receptor subtypes. This indicates that this compound may possess selective agonistic or antagonistic properties.

| Compound | Receptor Type | EC50 (nM) |

|---|---|---|

| This compound | 5-HT2A | 250 |

| Reference Compound | 5-HT2A | 200 |

Q & A

Q. What are the recommended synthetic routes for 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, and how do reaction conditions impact yield?

The synthesis typically involves halogenation of a hydroxymethyl precursor. For example, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine can be treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to ensure complete substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification via column chromatography .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl, methoxy, bromomethyl groups). For example, the bromomethyl proton typically appears at δ 4.2–4.5 ppm .

- HPLC-MS : Validates purity and detects side products (e.g., di-brominated derivatives) .

- FT-IR : Identifies functional groups (C-Br stretch at ~600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Skin/eye exposure : Immediate flushing with water for 15+ minutes is critical due to potential alkylation reactivity .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated intermediates .

Advanced Research Challenges

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic sites. For example, the bromomethyl carbon shows high positive charge density, favoring SN2 mechanisms .

- Molecular docking : Predicts steric hindrance effects from methoxy and methyl groups, which may slow substitution at adjacent positions .

Q. What strategies resolve contradictory data on the stability of bromomethyl-pyridine derivatives in aqueous media?

Q. How can structural modifications enhance the compound’s utility in enzyme inhibition studies?

Q. What experimental designs validate the role of this compound in drug intermediate synthesis?

- Cross-coupling reactions : Test Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives, monitored via GC-MS .

- In vitro assays : Evaluate inhibitory activity against cytochrome P450 isoforms (e.g., CYP1B1 IC₅₀ measurements using EROD assays) .

Data-Driven Methodologies

Q. How to analyze conflicting yields reported for similar bromomethyl-pyridine syntheses?

Q. How to address discrepancies in NMR spectral data across studies?

- Standardized calibration : Use internal standards (e.g., TMS) and deuterated solvents consistently .

- Dynamic exchange analysis : For compounds with rotatable bonds (e.g., methoxy groups), variable-temperature NMR clarifies peak splitting .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.